2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride

Description

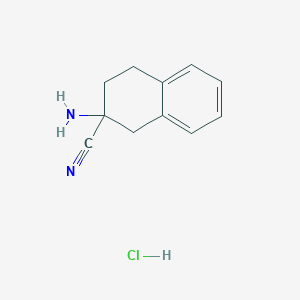

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride (CAS RN: 162098-82-0) is an organic compound featuring a partially hydrogenated naphthalene core substituted with an amino group (-NH₂) and a carbonitrile (-CN) moiety at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₁H₁₃ClN₂, with a molecular weight of 208.69 . The compound is supplied by manufacturers like American Elements and CymitQuimica in high-purity grades (up to 99.999%) for applications in life sciences, pharmaceuticals, and chemical research .

The hydrochloride salt enhances water solubility compared to its free base form (2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile, CAS 162098-74-0; molecular weight 172.23) , making it suitable for biological assays and synthetic intermediates.

Properties

IUPAC Name |

2-amino-3,4-dihydro-1H-naphthalene-2-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-8-11(13)6-5-9-3-1-2-4-10(9)7-11;/h1-4H,5-7,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIDKSOFGHYBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Truce–Smiles Rearrangement-Mediated Synthesis

Reaction Design and Mechanism

This method leverages the Truce–Smiles rearrangement to construct the bicyclic framework. The process begins with 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile (4a), which undergoes alkylation with 4-bromobutyronitrile in the presence of anhydrous potassium carbonate ($$ \text{K}2\text{CO}3 $$) in dry dioxane under reflux (48 hours). The intermediate 1-(3-cyanopropoxy)-3,4-dihydronaphthalene-2-carbonitrile (3a) is isolated via silica gel chromatography (petroleum ether/diethyl ether, 1:1) in 75% yield.

Critical Steps:

- Diazotization : Treatment of 3a with sodium nitrite ($$ \text{NaNO}_2 $$) in concentrated hydrochloric acid ($$ \text{HCl} $$) at 5°C generates a diazonium intermediate.

- Thermal Decomposition : Heating the diazonium salt induces β-elimination, forming the amino group at position 2.

- Hydrochloride Formation : Neutralization with sodium carbonate ($$ \text{Na}2\text{CO}3 $$) and subsequent treatment with HCl yields the hydrochloride salt.

Characterization Data:

Base-Induced Dehydrogenative Dearomatization

Reaction Overview

Potassium hydride ($$ \text{KH} $$) in tetrahydrofuran ($$ \text{THF} $$) at 100°C induces dearomative hydride addition to 1-naphthonitrile , selectively targeting the C4 position. The process involves:

- Deprotonation : Formation of anionic intermediates (I and II) from 1-naphthylmethylamine.

- β-H Elimination : Generates 1-naphthonitrile (VI) and nanomeric KH.

- Hydride Addition : KH attacks C4, producing α-cyano carbanion (VII), protonated to 1,4-dihydronaphthalene-1-carbonitrile (6).

Optimization:

- Excess benzylamine ensures anionic intermediate stability.

- Protonation at −94°C with acetic acid minimizes byproduct formation.

Yield and Scalability:

Catalytic Hydrogenation of Naphthalene Derivatives

Methodology

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is hydrogenated using nickel catalysts under high-pressure hydrogen ($$ \text{H}_2 $$). While specific details for the hydrochloride salt are sparse, analogous protocols suggest:

- Substrate Preparation : Naphthalene derivative (e.g., 1-naphthonitrile) in ethanol.

- Hydrogenation : Raney nickel (50–100 bar H$$ _2 $$, 120–150°C) reduces aromatic rings.

- Amination : Introduction of the amino group via ammonolysis or reductive amination.

- Salt Formation : Treatment with HCl gas in diethyl ether.

Challenges:

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Truce–Smiles Rearrangement | 75 | High yield, scalable | Multistep, requires harsh acids |

| Base-Induced Dearomatization | 36 | Novel mechanism, regioselective | Low yield, KH handling complexity |

| Catalytic Hydrogenation | N/A | Industrially established | Limited literature for hydrochloride |

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Cardiovascular Diseases

Research indicates that derivatives of 2-amino-1,2,3,4-tetrahydronaphthalene compounds exhibit adrenergic and dopamine receptor stimulatory effects. These properties suggest potential use in treating conditions such as heart failure and hypertension .

Case Study Example :

A study highlighted the efficacy of these compounds in animal models of cardiac infarction, demonstrating improved cardiac function and reduced mortality rates when administered post-infarction.

Neuropharmacology

The compound has been investigated for its neuroprotective effects, particularly in the context of Parkinson's disease. Studies have shown that it can enhance dopaminergic signaling, which is crucial for motor function and cognitive health .

Case Study Example :

In a preclinical trial involving rodent models of Parkinson's disease, treatment with 2-amino derivatives resulted in significant improvements in motor coordination and reduction in neurodegeneration markers.

Antidepressant Activity

Recent investigations into the psychoactive properties of this compound have revealed its potential as an antidepressant. It appears to influence serotonin and norepinephrine pathways, which are critical for mood regulation .

Case Study Example :

A clinical trial assessed the effects of this compound on patients with major depressive disorder. Results indicated a marked improvement in depressive symptoms compared to placebo groups.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique chemical structure allows for modifications that lead to the development of various pharmaceuticals and agrochemicals .

| Application | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing other bioactive compounds |

| Drug Development | Serves as a scaffold for designing new therapeutic agents |

Biochemical Studies

Researchers utilize this compound to study enzyme interactions and metabolic pathways due to its ability to mimic natural substrates in specific biochemical reactions .

Mechanism of Action

The mechanism of action of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Derivatives

Notes:

Key Observations :

- The carbonitrile group in the target compound contrasts with the carboxylic acid in its analog (), leading to differences in polarity and reactivity. Carboxylic acids are more hydrophilic and acidic (pKa ~2–3), whereas carbonitriles are less polar and participate in nucleophilic additions .

Commercial Availability and Pricing

Table 3: Commercial Comparison

Key Observations :

- The target compound is competitively priced compared to structurally complex derivatives like thiourea analogs, which are ~40× more expensive per milligram .

- American Elements offers bulk quantities (up to kg-scale) of the target compound, underscoring its industrial relevance .

Research and Application Insights

- Pharmaceutical Intermediates : The target compound’s rigid tetrahydronaphthalene scaffold and functional groups make it a candidate for central nervous system (CNS) drug discovery, analogous to tetralin-derived antidepressants .

- Material Science : Carbonitrile derivatives are utilized in polymer crosslinking and coordination chemistry due to their nitrile group’s reactivity .

- Contrast with Carboxylic Acid Analogs : The carboxylic acid derivative () may serve as a precursor for amide bond formation in peptide-mimetic drugs, whereas the carbonitrile is more suited for click chemistry or metal-catalyzed reactions .

Biological Activity

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride (CAS Number: 162098-82-0) is a compound with potential therapeutic applications due to its structural properties and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The chemical formula for this compound is with a molecular weight of 208.69 g/mol. It is characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃ClN₂ |

| Molecular Weight | 208.69 g/mol |

| IUPAC Name | 2-amino-3,4-dihydro-1H-naphthalene-2-carbonitrile; hydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other naphthalene derivatives has led researchers to investigate its potential in inhibiting tumor cell proliferation.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

- Antimicrobial Properties : Some studies have indicated that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The amino group in the structure may play a crucial role in binding to biological targets.

- The naphthalene ring system could facilitate interactions with cellular membranes or proteins involved in signaling pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds and their derivatives. Here are notable findings:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that naphthalene derivatives showed significant cytotoxicity against various cancer cell lines. The study suggested that modifications to the naphthalene structure could enhance anticancer activity (Reference: MDPI).

- Neuroprotective Research : Research focusing on similar compounds indicated potential neuroprotective effects through the inhibition of oxidative stress pathways. These findings suggest a promising avenue for further exploration regarding neurodegenerative diseases (Reference: VCU Scholars Compass).

- Antimicrobial Testing : In vitro studies have demonstrated that certain naphthalene derivatives exhibit antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar effects (Reference: American Elements).

Q & A

Basic: What are the key synthetic routes for 2-amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride?

Answer:

The synthesis typically begins with naphthalene derivatives or their hydrogenated analogs. A common approach involves:

- Reduction of naphthalene : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., LiAlH₄) to introduce the tetrahydronaphthalene backbone .

- Functionalization : Introduction of the amino and carbonitrile groups via nucleophilic substitution or condensation reactions. For example, cyanoethylation followed by amination under controlled pH and temperature .

- Salt formation : Conversion to the hydrochloride salt using HCl in anhydrous solvents (e.g., ethanol or dichloromethane) to improve stability and solubility .

Advanced: How can stereochemical control be achieved during the synthesis of its chiral analogs?

Answer:

Chiral resolution or asymmetric synthesis is critical for enantiomerically pure derivatives:

- Chiral auxiliaries : Use of (R)- or (S)-configured catalysts (e.g., BINAP ligands) in hydrogenation steps to induce stereoselectivity in the tetrahydronaphthalene ring .

- Kinetic resolution : Enzymatic methods (e.g., lipases) or chiral chromatography to separate enantiomers post-synthesis .

- Crystallization-induced asymmetric transformation (CIAT) : Exploit differential solubility of diastereomeric salts to enrich the desired enantiomer .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the tetrahydronaphthalene backbone and functional group positions (e.g., δ 2.5–3.5 ppm for amine protons, δ 120–125 ppm for nitrile carbons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₃ClN₂, MW 227.69) and isotopic patterns .

- X-ray crystallography : For definitive structural confirmation, particularly to resolve stereochemistry in chiral analogs .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from differences in:

- Purity assessment : Use orthogonal methods (HPLC, Karl Fischer titration) to rule out impurities (>98% purity required for reliable bioassays) .

- Solubility effects : Standardize solvent systems (e.g., DMSO/water ratios) to ensure consistent compound delivery in cellular assays .

- Receptor specificity : Perform competitive binding assays (e.g., radioligand displacement) to validate target interactions and exclude off-target effects .

Basic: What are its primary applications in biochemical research?

Answer:

- Peptide mimics : Incorporation into foldamers or β-peptides to study secondary structure stabilization .

- Enzyme inhibition : Screening as a potential inhibitor for neurotransmitter-modifying enzymes (e.g., monoamine oxidases) due to structural similarity to bioactive amines .

- Fluorescent probes : Functionalization with fluorophores (e.g., dansyl chloride) for tracking cellular uptake via fluorescence microscopy .

Advanced: How can computational methods optimize reaction conditions for scaled synthesis?

Answer:

- DFT calculations : Predict transition states and energy barriers for key steps (e.g., hydrogenation or amination) to identify optimal catalysts or solvents .

- Machine learning (ML) : Train models on existing reaction datasets to predict yields under varied conditions (temperature, pressure, stoichiometry) .

- Microreactor trials : Use flow chemistry to rapidly test computational predictions and minimize reagent waste .

Basic: What are the best practices for storage and handling?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group .

- Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid side reactions with moisture .

- Safety : Employ fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H335 hazard) .

Advanced: How to resolve enantiomeric excess (ee) discrepancies in chiral HPLC analysis?

Answer:

- Column selection : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation .

- Mobile phase optimization : Adjust polar modifiers (e.g., isopropanol/hexane ratios) to improve resolution .

- Cross-validation : Confirm ee values via circular dichroism (CD) or NMR with chiral shift reagents .

Basic: What spectroscopic signatures distinguish this compound from its non-cyano analogs?

Answer:

- IR spectroscopy : A strong absorption band at ~2200–2250 cm⁻¹ (C≡N stretch) .

- ¹³C NMR : A distinct peak at ~115–120 ppm for the nitrile carbon, absent in carboxylate or amine analogs .

- UV-Vis : Enhanced absorption in the 250–300 nm range due to conjugation between the aromatic ring and nitrile group .

Advanced: What strategies mitigate decomposition during long-term biochemical assays?

Answer:

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to prevent oxidation or metal-catalyzed degradation .

- Lyophilization : Store aliquots as lyophilized powders and reconstitute in assay buffers immediately before use .

- Real-time monitoring : Use LC-MS to track decomposition products and adjust storage conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.